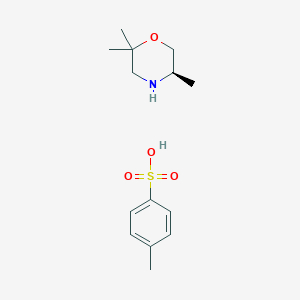

(R)-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13655511

Molecular Formula: C14H23NO4S

Molecular Weight: 301.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO4S |

|---|---|

| Molecular Weight | 301.40 g/mol |

| IUPAC Name | 4-methylbenzenesulfonic acid;(5R)-2,2,5-trimethylmorpholine |

| Standard InChI | InChI=1S/C7H15NO.C7H8O3S/c1-6-4-9-7(2,3)5-8-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |

| Standard InChI Key | DTVFTTLWVJIHIO-FYZOBXCZSA-N |

| Isomeric SMILES | C[C@@H]1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

| SMILES | CC1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

| Canonical SMILES | CC1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Introduction

(R)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate is a compound that combines a morpholine derivative with a sulfonate group, specifically derived from 4-methylbenzenesulfonic acid. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique structural properties.

Synthesis Methods

The synthesis of (R)-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of 2,2,5-trimethylmorpholine with 4-methylbenzenesulfonic acid. This reaction is often carried out in an organic solvent such as dichloromethane or ethyl acetate under controlled conditions to ensure the formation of the desired product.

Synthetic Route:

-

Starting Materials: 2,2,5-Trimethylmorpholine and 4-methylbenzenesulfonic acid.

-

Solvent: Dichloromethane or ethyl acetate.

-

Conditions: Controlled temperature to optimize yield and purity.

Chemical Reactions and Applications

(R)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may have applications in organic synthesis and pharmaceutical development.

Chemical Reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Using reducing agents like lithium aluminum hydride.

-

Substitution: Involving nucleophilic substitution of the sulfonate group.

Potential Applications:

-

Organic Synthesis: As a reagent or intermediate.

-

Pharmaceutical Development: Potential precursor for drug synthesis.

-

Biological Studies: Investigation of biological activity and interactions with biomolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume